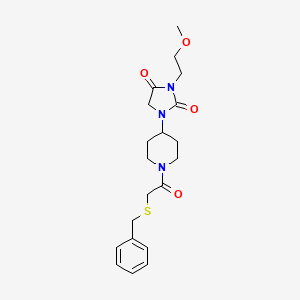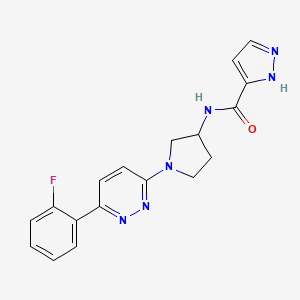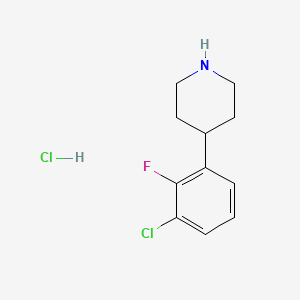![molecular formula C14H21N3O2S B3016828 1-(3-morpholinopropyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one CAS No. 920367-52-8](/img/structure/B3016828.png)
1-(3-morpholinopropyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 1-(3-morpholinopropyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is a derivative within the class of thiopyrano[4,3-d]pyrimidine, which is not directly mentioned in the provided papers but is structurally related to the compounds discussed. These derivatives are of significant interest due to their biological activities, particularly as potential anticancer agents. The papers provided focus on the synthesis, biological evaluation, and molecular properties of similar compounds, which can offer insights into the analysis of the compound .
Synthesis Analysis
The synthesis of related compounds involves multi-step processes, including condensation reactions, chlorination, and nucleophilic substitution. For instance, the synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives was achieved through a green synthetic method with a total yield of 43% . Similarly, the synthesis of 7-thioxopyrazolo[1,5-f]pyrimidin-2-one derivatives was conducted using chloroacetyl chloride in the presence of sodium acetate, yielding the target compounds in 78–80% yields . These methods suggest that the synthesis of the compound of interest would likely involve similar techniques, with careful optimization required to achieve high yields and purity.
Molecular Structure Analysis
The molecular structures of the synthesized compounds were confirmed using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry . Quantum chemical calculations, including DFT/B3LYP methods with a 6–311++G(2d, 2p) basis set, were employed to determine molecular properties such as HOMO, LUMO, energy gap, and dipole moment . These analyses are crucial for understanding the electronic structure and reactivity of the compounds, which can be extrapolated to the compound of interest.
Chemical Reactions Analysis
The compounds studied exhibit reactivity typical of their functional groups. For example, the presence of a thioxo group and a pyrimidine ring suggests potential for further chemical modifications through reactions such as alkylation, acylation, and nucleophilic substitution . The specific reactivity of this compound would need to be explored experimentally, but it is likely to follow similar reaction pathways.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds, such as solubility, stability, and melting point, are not directly provided in the abstracts. However, the quantum chemical calculations provide insights into properties like ionization potential, chemical hardness, softness, and electronegativity . These properties are important for predicting the behavior of the compound in biological systems and its potential as a drug candidate.
Biological Evaluation and Case Studies
The biological evaluation of the related compounds revealed moderate to excellent antitumor activities against various cancer cell lines, with compound 11 showing promising potency . Docking studies indicated that specific structural features, such as aryl urea scaffolds, significantly impact antitumor activities . The cytotoxic activities of the pyrazolopyrimidinone derivatives were tested against human liver and breast cancer cell lines, providing a basis for the potential anticancer properties of the compound of interest .
科学的研究の応用
Antitumor Activity and Molecular Docking
A series of morpholinylchalcones and their derivatives, including structures related to the specified compound, demonstrated significant in vitro antitumor activity against human lung cancer (A-549) and human hepatocellular carcinoma (HepG-2) cell lines. Compounds showed promising activities with IC50 values indicating potential effectiveness as anticancer agents. Computational molecular docking studies supported these biological activity results, suggesting a strong interaction with cancer cell targets (Muhammad et al., 2017).
Antimicrobial Activity
In research focusing on antimicrobial properties, novel heterocyclic compounds containing the cyclopenta[d]thieno[2,3-b]pyridine moiety demonstrated promising antibacterial and antifungal activities. These activities were confirmed through in vitro screening, underscoring the compound's potential in developing new antimicrobial agents (Zaki et al., 2020).
Synthesis of Novel Heterocyclic Compounds
Research into the synthesis of novel heterocyclic compounds revealed that derivatives related to 1-(3-morpholinopropyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one can serve as important intermediates in the development of compounds with potential neurotropic and cytotoxic activities. These studies involved innovative synthetic routes to create compounds that were then tested for their pharmacological properties, demonstrating the broad utility of this chemical structure in medicinal chemistry (Lei et al., 2017).
作用機序
Target of Action
The primary targets of this compound are Toll-Like Receptor 7 (TLR7) and Toll-Like Receptor 8 (TLR8) . These receptors play a crucial role in the innate immune response by recognizing pathogen-associated molecular patterns. They are of importance in generating T helper-1 biased adaptive immune responses .
Result of Action
The activation of TLR7 and TLR8 by the compound leads to a cascade of immune responses. This includes the production of various cytokines and chemokines, leading to an enhanced immune response. Dual TLR7/TLR8 agonists markedly upregulate CD80 expression in multiple dendritic cell subsets, providing insight into the immunological basis for the superior adjuvantic properties of such innate immune stimuli .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-(3-morpholin-4-ylpropyl)-4-sulfanylidene-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2S/c18-14-15-13(20)11-3-1-4-12(11)17(14)6-2-5-16-7-9-19-10-8-16/h1-10H2,(H,15,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAOARHCKRHOBIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)NC2=S)CCCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-[3-(3-methylbutoxy)phenoxy]acetamide](/img/structure/B3016745.png)

![N-(4-fluoro-2-methylphenyl)-2-[7-(4-fluorophenyl)-5-methyl-4-oxopyrrolo[3,2-d]pyrimidin-3-yl]acetamide](/img/structure/B3016747.png)

![(1R,2S,3S,4R,4aS,8aS)-4-[(1E,3E)-5-hydroxy-3-methylpenta-1,3-dienyl]-3,4a,8,8-tetramethyl-2,4,5,6,7,8a-hexahydro-1H-naphthalene-1,2,3-triol](/img/structure/B3016751.png)
![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B3016753.png)


![ethyl 1-(4-chlorophenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxylate](/img/structure/B3016759.png)

![3,6-Dichloroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B3016761.png)

![2-[(4-Bromophenyl)methylsulfanyl]-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B3016763.png)
